N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (let’s call it “Compound X” for brevity) is a fascinating chemical entity. Its complex structure combines aromatic rings, a triazole moiety, and a sulfanyl group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Schreiner’s Thiourea Approach: Schreiner’s group developed Compound X using N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a key precursor. The synthesis involves multiple steps, including cyclization and functional group transformations.
Other Routes: While Schreiner’s thiourea method is prominent, alternative synthetic routes exist, albeit less commonly.
Cyclization: The triazole ring forms through cyclization reactions.
Functionalization: Introducing the pyridine and acetamide groups requires specific reagents and conditions.
Industrial Production:: Industrial-scale production typically involves optimized versions of the synthetic routes mentioned above. Precise details are proprietary.
Chemical Reactions Analysis
Compound X participates in various reactions:
Oxidation: It can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction yields the corresponding sulfide.
Substitution: The trifluoromethylphenyl group can be substituted under appropriate conditions.
Major Products:
Sulfoxide/Sulfone: Oxidation leads to sulfoxide or sulfone derivatives.
Sulfide: Reduction produces the sulfide form.
Scientific Research Applications
Compound X finds applications across disciplines:
Chemistry: As a versatile building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in materials science and specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its trifluoromethylphenyl motif. Similar compounds include:
N,N′-Bis(trifluoromethyl)thiourea: A privileged motif for catalyst development.
N,N-Bis(trifluoromethylsulfonyl)aniline: A related compound with distinct properties.
Properties
Molecular Formula |
C18H13F6N5OS |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H13F6N5OS/c1-29-15(13-4-2-3-5-25-13)27-28-16(29)31-9-14(30)26-12-7-10(17(19,20)21)6-11(8-12)18(22,23)24/h2-8H,9H2,1H3,(H,26,30) |
InChI Key |
ZPJIHKRYIUEUHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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